N,N'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
Description
CAS No.: 49776-52-5; EC No.: 256-486-1 . This compound features a 1,3,5-triazine core substituted with a phenyl group at the 6-position. The triazine is further linked via imino groups to two anthraquinone moieties (9,10-dihydro-9,10-dioxoanthracene), each connected to benzamide termini. Applications may include dyes, pigments, or bioactive molecules due to anthraquinone’s prevalence in such roles .
Properties
CAS No. |
49776-52-5 |
|---|---|
Molecular Formula |
C51H31N7O6 |
Molecular Weight |
837.8 g/mol |
IUPAC Name |
N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C51H31N7O6/c59-43-33-22-12-26-37(41(33)45(61)31-20-10-24-35(39(31)43)52-48(63)29-16-6-2-7-17-29)54-50-56-47(28-14-4-1-5-15-28)57-51(58-50)55-38-27-13-23-34-42(38)46(62)32-21-11-25-36(40(32)44(34)60)53-49(64)30-18-8-3-9-19-30/h1-27H,(H,52,63)(H,53,64)(H2,54,55,56,57,58) |
InChI Key |
LBNIKCRMTGDHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC(=O)C6=CC=CC=C6)NC7=CC=CC8=C7C(=O)C9=C(C8=O)C(=CC=C9)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mifepristone involves multiple steps, starting from readily available steroid precursorsThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of mifepristone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Mifepristone undergoes various chemical reactions, including:
Oxidation: Mifepristone can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: The aromatic rings in mifepristone can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated and reduced derivatives of mifepristone, which can have different pharmacological properties .
Scientific Research Applications
Mifepristone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and receptor interactions.
Biology: Investigated for its effects on hormone regulation and cellular processes.
Medicine: Extensively used in clinical research for its abortifacient properties and potential in treating conditions like Cushing’s syndrome and certain cancers.
Industry: Employed in the pharmaceutical industry for the development of hormone-related therapies
Mechanism of Action
Mifepristone exerts its effects by binding to progesterone and glucocorticoid receptors, thereby blocking the action of these hormones. This antagonistic action prevents the hormone-receptor complex from activating gene transcription, leading to a decrease in the biological effects of progesterone and glucocorticoids. The molecular targets include the progesterone receptor in the uterus and the glucocorticoid receptor in various tissues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Triazine-Based Analogues
- N,N'-((6-(Methylthio)-1,3,5-triazine-2,4-diyl)bis(imino(anthraquinone)))bis(benzamide) Key Difference: Methylthio (-SCH₃) substituent replaces phenyl on the triazine core.
- N,N'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(anthraquinone))]bis(benzamide) Key Difference: Chlorine substituent on triazine. Impact: Chlorine’s electron-withdrawing nature increases electrophilicity, making this compound more reactive in cross-coupling or substitution reactions. Likely used as an intermediate in dye synthesis .
2.1.2 Anthraquinone-Modified Analogues
- N,N'-(9,10-Dihydro-4-hydroxy-9,10-dioxoanthracene-1,5-diyl)dibenzamide Key Difference: Hydroxyl (-OH) group at the 4-position of anthraquinone. Impact: Enhances hydrogen-bonding capacity and solubility in polar solvents. Used as C.I. Pigment Red 85 in industrial dyes .
N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide)
2.1.3 Bridging Group Variations
- N,N'-[Iminobis(anthraquinone)]bis(benzamide) Key Difference: Imino (-NH-) bridge replaces triazine. Impact: Reduced conjugation and rigidity compared to triazine-linked analogues. Alters electronic transitions, as seen in shifted UV-Vis spectra .
Physicochemical Properties
Biological Activity
The compound N,N'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The compound features a triazine core linked to anthracene derivatives , which are known for their fluorescence and potential therapeutic properties. The general structure can be summarized as follows:
- Core Structure : 1,3,5-triazine
- Substituents : Anthracene and benzamide groups
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₂₉N₇O₂ |
| Molecular Weight | 553.63 g/mol |
Anticancer Activity
Research has indicated that compounds containing the triazine moiety exhibit significant anticancer properties. The specific compound in focus has been evaluated for its efficacy against various cancer cell lines.
Case Studies and Findings
-
In vitro Studies :
- A study demonstrated that derivatives of triazine exhibited cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 0.20 µM to 1.25 µM, indicating potent activity against these cell lines .
- Another investigation highlighted that similar structures showed remarkable activity against melanoma cell lines with an IC50 of M .
- Mechanism of Action :
Additional Biological Activities
Apart from anticancer properties, compounds based on the triazine structure have shown promise in other biological activities:
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects against various pathogens.
- Antioxidant Properties : The presence of phenyl and anthraquinone groups contributes to potential antioxidant activities.
Research Findings Summary
The following table summarizes key findings regarding the biological activity of N,N'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
